molecular formula C10H17NOS.HCl.1/2H2O B1191657 (-)-Cevimeline hydrochloride hemihydrate

(-)-Cevimeline hydrochloride hemihydrate

カタログ番号: B1191657
分子量: 244.78
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cevimeline hydrochloride hemihydrate, a novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome.  The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

科学的研究の応用

  • Structural Characterization and Physicochemical Properties : (-)-Cevimeline hydrochloride hemihydrate has been structurally characterized, revealing differences in crystal packing, melting point, and solubility between its cis- and trans-isomers. The cis-isomer, recognized as the active pharmaceutical ingredient (API), shows less dense crystal packing, a lower melting point, and higher solubility compared to the trans-isomer (Stepanovs et al., 2016).

  • Muscarinic Agonist for Xerostomia in Sjögren’s Syndrome : As a specific agonist of the M3 muscarinic receptor, cevimeline hydrochloride hemihydrate has been found effective in treating symptoms of xerostomia (dry mouth) and xerophthalmia (dry eye) associated with Sjögren’s syndrome. Its impact on health-related quality of life and oral health status has also been studied, showing significant improvements in Xerostomia Inventory (XI) and General Oral Health Assessment Index (GOHAI) scores after treatment (Leung et al., 2008).

  • Clinical Usefulness in Sjögren’s Syndrome : Clinical trials have demonstrated the efficacy of cevimeline hydrochloride hemihydrate in relieving symptoms of xerostomia in patients with Sjögren’s syndrome. It is reported to increase salivary flow and improve symptoms more significantly than placebo, with fewer adverse events than other treatments (Yasuda & Niki, 2002).

  • Role in Increasing Saliva and Tear Secretions : Studies have shown that cevimeline hydrochloride hemihydrate effectively increases saliva and tear secretions in animal models, suggesting its potential benefit for patients with Sjögren’s syndrome and those affected by X-ray exposure in the head and neck area (Iga et al., 1998).

  • Efficacy Prediction in Sjögren’s Syndrome : Research has been conducted to predict the efficacy of cevimeline in patients with Sjögren’s syndrome, considering various clinical and immunological factors. This includes assessing the relationship between saliva secretion after treatment and the degree of salivary gland destruction, providing prognostic information for treatment efficacy (Yamada et al., 2007).

  • Safety in Postirradiation Xerostomia : A long-term safety study of cevimeline treatment for radiation-induced xerostomia in patients with head-and-neck cancer revealed that cevimeline is generally well-tolerated over a period of 52 weeks, showing efficacy in improving dry mouth symptoms (Chambers et al., 2007).

  • Effect on Gastric Motility : The effects of cevimeline on gastric motility have been investigated, suggesting its potential as a therapeutic agent for non-ulcer dyspepsia. It showed improvement in dyspepsia symptoms in patients who did not respond to long-term proton pump inhibitor therapy (Chiba et al., 2007).

特性

分子式

C10H17NOS.HCl.1/2H2O

分子量

244.78

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。